N-[[2,4-bis(difluoromethoxy)phenyl]methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Description
N-[[2,4-bis(difluoromethoxy)phenyl]methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes difluoromethoxy groups and a pyrazolo[1,5-b]pyridazine core
Properties
IUPAC Name |
N-[[2,4-bis(difluoromethoxy)phenyl]methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N4O3/c17-15(18)26-10-4-3-9(13(6-10)27-16(19)20)7-21-14(25)11-8-23-24-12(11)2-1-5-22-24/h1-6,8,15-16H,7H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNLMNCEBLNVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C(=O)NCC3=C(C=C(C=C3)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,4-bis(difluoromethoxy)phenyl]methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the difluoromethoxy groups: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Coupling reactions: The final step involves coupling the difluoromethoxy-substituted phenyl group with the pyrazolo[1,5-b]pyridazine core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[[2,4-bis(difluoromethoxy)phenyl]methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[2,4-bis(difluoromethoxy)phenyl]methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[2,4-bis(difluoromethoxy)phenyl]methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s difluoromethoxy groups and pyrazolo[1,5-b]pyridazine core play crucial roles in its binding affinity and specificity, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
N-[[2,4-bis(difluoromethoxy)phenyl]methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide: shares similarities with other pyrazolo[1,5-b]pyridazine derivatives and difluoromethoxy-substituted compounds.
Uniqueness
- The presence of both difluoromethoxy groups and the pyrazolo[1,5-b]pyridazine core makes this compound unique, providing it with distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
